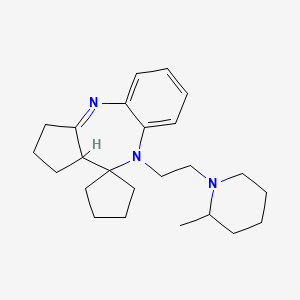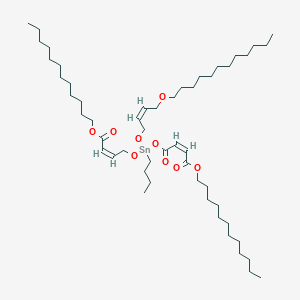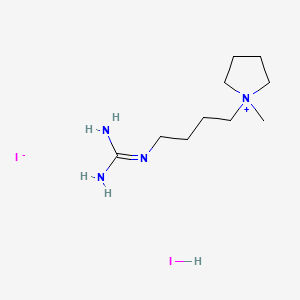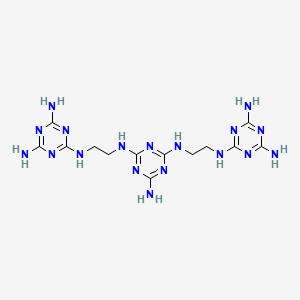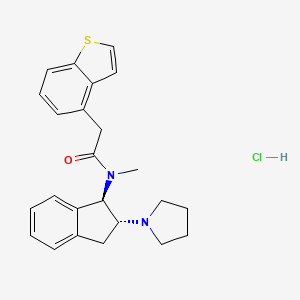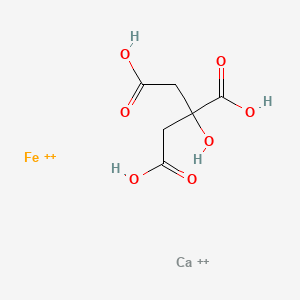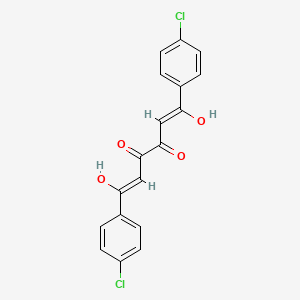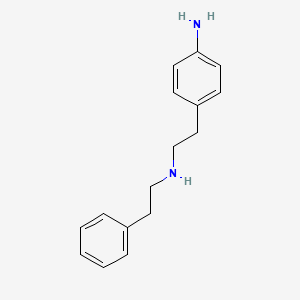
4-Amino-N-(2-phenylethyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-phenylethyl)benzeneethanamine is a chemical compound with the molecular formula C16H20N2. It is an intermediate in the synthesis of Dehydroxy Mirabegron, which is an impurity of Mirabegron, a potent bladder relaxant and reagent for diabetes remedy . This compound is also known by other names such as Bis(2-phenylethyl)amine and Diphenethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-phenylethyl)benzeneethanamine typically involves the reaction of benzeneethanamine with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-phenylethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4-Amino-N-(2-phenylethyl)benzeneethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-phenylethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine: A related compound with a similar structure but different functional groups.
Diphenethylamine: Another similar compound with two phenylethyl groups attached to the nitrogen atom.
Uniqueness
4-Amino-N-(2-phenylethyl)benzeneethanamine is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals and its potential biological activities make it a compound of interest in various fields of research .
Properties
CAS No. |
1310279-36-7 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-[2-(2-phenylethylamino)ethyl]aniline |
InChI |
InChI=1S/C16H20N2/c17-16-8-6-15(7-9-16)11-13-18-12-10-14-4-2-1-3-5-14/h1-9,18H,10-13,17H2 |
InChI Key |
ZMXBGESHUGDCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


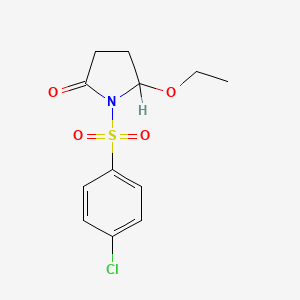
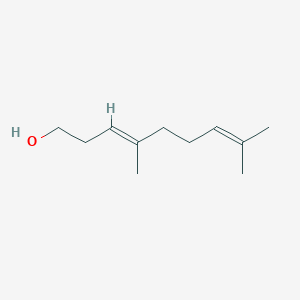
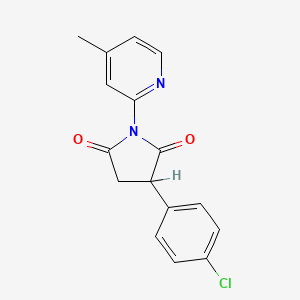
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
